PF-05180999
描述
PF-05180999 是一种强效且选择性的磷酸二酯酶 2A (PDE2A) 抑制剂,该酶水解环腺苷单磷酸 (cAMP) 和环鸟苷单磷酸 (cGMP)。 该化合物在临床前研究中已显示出其对与精神分裂症和其他神经系统疾病相关的认知障碍的潜在治疗效果 .
科学研究应用
化学: 用作工具化合物来研究 PDE2A 在细胞信号通路中的作用。
生物学: 研究其对神经元细胞中 cAMP 和 cGMP 信号传导的影响。
医学: 探索其作为认知障碍、抑郁症和焦虑症的潜在治疗剂。
工业: 用于开发用于药物应用的新型 PDE2A 抑制剂 .
作用机制
PF-05180999 通过选择性抑制 PDE2A 发挥作用,导致细胞中 cAMP 和 cGMP 水平升高。这导致下游信号通路激活,包括 cAMP 反应元件结合蛋白 (CREB) 的磷酸化和脑源性神经营养因子 (BDNF) 的表达。 这些分子变化与改善认知功能和神经保护有关 .
生化分析
Biochemical Properties
PF-05180999 plays a significant role in biochemical reactions by inhibiting the PDE2A enzyme . This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells . By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, thereby enhancing the signaling pathways that they regulate .
Cellular Effects
This compound has been shown to have various effects on cells. It protects cells against stress hormone corticosterone insults by stimulating cAMP and cGMP signaling in hippocampal cells . This leads to increased phosphorylation of VASP at Ser239 and Ser157, cAMP response element binding protein (CREB) at Ser133, and expression of brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PDE2A enzyme, inhibiting its activity and leading to an increase in cAMP and cGMP levels . This results in enhanced signaling through these secondary messengers, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause acute and exposure-dependent elevation in the accumulation of cGMP bulk levels in the cortex, striatum, and hippocampus . No changes were observed in cAMP and the associated downstream phospho-cAMP response element-binding protein (p-CREB) in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg . A typical target occupancy curve could be generated by this compound at much higher doses .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a PDE2A inhibitor . By inhibiting PDE2A, it affects the metabolism of cAMP and cGMP, two important secondary messengers in cells .
Transport and Distribution
It is known that this compound has a reasonable free brain/plasma ratio in rats, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
Given its role as a PDE2A inhibitor, it is likely to be localized where PDE2A is found, which includes various compartments within the cell .
准备方法
合成路线和反应条件: PF-05180999 是通过涉及形成关键中间体的多步过程合成的。合成路线通常包括以下步骤:
- 形成吡唑环。
- 引入三氟甲基。
- 与咪唑并[5,1-f][1,2,4]三嗪部分偶联。
- 最终功能化以获得所需化合物 .
工业生产方法: this compound 的工业生产涉及优化反应条件以实现高收率和纯度。这包括控制温度、压力以及使用特定催化剂来促进反应。 然后使用结晶和色谱等技术纯化该化合物 .
化学反应分析
反应类型: PF-05180999 主要由于存在三氟甲基和吡唑环等反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及胺或硫醇等亲核试剂。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原反应: 通常涉及氢化铝锂或硼氢化钠等还原剂
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能产生具有修饰官能团的衍生物,而氧化和还原反应会导致化合物的氧化态发生改变 .
相似化合物的比较
与其他磷酸二酯酶抑制剂相比,PF-05180999 对 PDE2A 的选择性高,这一点是独一无二的。类似化合物包括:
Hcyb1: 另一种具有类似神经保护作用的 PDE2A 抑制剂。
PF-04447943: 一种具有不同化学结构但具有类似药理学特征的 PDE2A 抑制剂。
TGN-020: 一种在临床前研究中用于其对认知功能的影响的 PDE2A 抑制剂 .
属性
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
Record name | PF-05180999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05180999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05180999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。